molecular formula C8H18N2O B1385103 N-Ethyl-3-(propylamino)propanamide CAS No. 1040691-87-9

N-Ethyl-3-(propylamino)propanamide

Cat. No.: B1385103
CAS No.: 1040691-87-9
M. Wt: 158.24 g/mol
InChI Key: AYZZIDJIAURYDC-UHFFFAOYSA-N
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Description

N-Ethyl-3-(propylamino)propanamide is a chemical compound with the molecular formula C8H18N2O. It is a derivative of amino acids and is primarily used in biochemical and pharmaceutical research. This compound is known for its unique structure and properties, which make it valuable in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(propylamino)propanamide typically involves the reaction of ethylamine with propylamine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the use of reagents such as acyl chlorides and amines. The process is carried out in large reactors under specific conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-(propylamino)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different applications.

Scientific Research Applications

N-Ethyl-3-(propylamino)propanamide is widely used in scientific research due to its unique properties. It is utilized in chemistry for synthesizing new compounds, in biology for studying protein interactions, in medicine for developing new drugs, and in industry for creating advanced materials.

Mechanism of Action

The mechanism by which N-Ethyl-3-(propylamino)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, leading to various biological responses. The exact mechanism may vary depending on the application and the specific conditions under which the compound is used.

Comparison with Similar Compounds

N-Ethyl-3-(propylamino)propanamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-ethylpropylamine and N-ethyl-N-propylamine. These compounds share structural similarities but differ in their functional groups and properties, making this compound distinct in its applications.

Properties

IUPAC Name

N-ethyl-3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-6-9-7-5-8(11)10-4-2/h9H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZIDJIAURYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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